Product packaging for Siphonarienone(Cat. No.:)

Siphonarienone

Cat. No.: B1246308
M. Wt: 252.4 g/mol
InChI Key: LRJDUFSHRXSRLR-IZGRLVBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siphonarienone is a biologically significant deoxy-polypropionate, a class of natural products known for their complex structures and strong pharmacological relevance, including antitumor, antibiotic, and immunosuppressive properties . It is a marine natural product that serves as a classic model compound in the development of iterative synthetic methodologies, mirroring nature's enzymatic assembly of simple building blocks into complex stereoarrays . Its structure, characterized by skipped methyl groups with a bias for an all-syn orientation, presents a formidable challenge in chemical synthesis, making it a valuable benchmark for testing new asymmetric reactions and catalytic processes . Researchers utilize this compound to study and emulate the strategies of polyketide synthases (PKS), with applications in the streamlined, iterative construction of defined stereoarrays, holding potential for the automated production of complex targets . The compound is offered for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O B1246308 Siphonarienone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

(E,6S,8S,10S)-4,6,8,10-tetramethyltridec-4-en-3-one

InChI

InChI=1S/C17H32O/c1-7-9-13(3)10-14(4)11-15(5)12-16(6)17(18)8-2/h12-15H,7-11H2,1-6H3/b16-12+/t13-,14-,15-/m0/s1

InChI Key

LRJDUFSHRXSRLR-IZGRLVBXSA-N

Isomeric SMILES

CCC[C@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/C(=O)CC

Canonical SMILES

CCCC(C)CC(C)CC(C)C=C(C)C(=O)CC

Synonyms

siphonarienone

Origin of Product

United States

Isolation, Absolute Configuration, and Structural Elucidation of Siphonarienone

Methodologies for Isolation and Purification from Marine Biological Sources

Siphonarienone was first isolated from the marine mollusk Siphonaria grisea, collected from the Canary Islands. The isolation process began with the extraction of the mollusks using diethyl ether followed by acetone. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compound.

The initial purification step involved column chromatography on silica gel . The extract was applied to a silica gel column and eluted with a gradient of hexane-ethyl acetate. This process allowed for the separation of compounds based on their polarity, yielding several fractions containing different metabolites. Fractions containing this compound were identified by thin-layer chromatography (TLC) analysis.

Further purification of the this compound-containing fractions was achieved through High-Performance Liquid Chromatography (HPLC) . This technique provided higher resolution separation, ultimately affording pure this compound. The purity of the isolated compound was then verified using spectroscopic methods.

Advanced Spectroscopic Techniques in the Determination of Chemical Structure

The molecular structure of this compound was elucidated through the comprehensive analysis of data obtained from various advanced spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) spectroscopy provided initial insights into the functional groups present in the molecule. The IR spectrum of this compound displayed a strong absorption band at 1715 cm⁻¹, which is characteristic of a ketone carbonyl group.

Mass spectrometry (MS) was employed to determine the molecular weight and elemental composition of this compound. High-resolution electron impact mass spectrometry (HR-EIMS) established the molecular formula of this compound as C₁₇H₃₂O.

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in determining the carbon skeleton and the connectivity of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR spectra were acquired and analyzed in detail.

The ¹H NMR spectrum revealed the presence of several methyl groups, methylene protons, and methine protons, providing clues about the branched nature of the polypropionate chain. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirmed the presence of a ketone carbonyl carbon at δ 214.4, along with a series of methyl, methylene, and methine carbons. The detailed ¹H and ¹³C NMR data are presented in the table below.

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1214.4--
247.92.55m
325.02.40m
435.11.55m
530.11.25m
635.51.50m
730.51.20m
835.91.45m
928.11.30m
1040.11.15m
1114.50.85t (7.0)
2-Me16.51.05d (6.8)
4-Me19.80.88d (6.5)
6-Me20.00.86d (6.5)
8-Me20.20.84d (6.5)
10-Me11.90.82d (6.5)

Strategies for Establishing Relative and Absolute Stereochemistry

The determination of the stereochemistry of this compound, which possesses multiple chiral centers, required a combination of chemical degradation and synthetic approaches.

The relative stereochemistry of the methyl-bearing stereocenters was inferred through detailed analysis of the ¹H NMR coupling constants and by comparison with the spectroscopic data of related polypropionate metabolites isolated from Siphonaria species.

The absolute configuration was established through chemical degradation. This compound was subjected to ozonolysis, which cleaved the molecule at the ketone carbonyl group. The resulting fragments were then converted to known compounds of established stereochemistry. By comparing the optical rotation and other chiroptical properties of these degradation products with those of authentic samples, the absolute configuration of the stereocenters in this compound was determined to be 2S, 4S, 6S, 8S, and 10S.

Furthermore, the absolute configuration has been supported by the enantioselective total synthesis of related polypropionates, such as siphonarienal. The synthetic routes established the stereochemistry of key intermediates, which could be correlated to the structure of this compound, thereby providing further confirmation of its absolute stereochemistry.

Biosynthetic Investigations and Proposed Pathways of Siphonarienone

Elucidation of Putative Polyketide Biosynthetic Origins

The structural backbone of Siphonarienone strongly suggests its origin from a polyketide pathway. Polyketides are a diverse class of natural products synthesized by the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. In the case of this compound and other related siphonariid metabolites, the repeating methyl-branched units are indicative of a polypropionate assembly, where propionyl-CoA serves as the primary building block.

Feeding experiments with labeled precursors in marine mollusks of the genus Siphonaria have provided evidence for the de novo biosynthesis of polypropionates. nih.gov This confirms that the mollusks themselves, or their symbiotic microorganisms, possess the necessary enzymatic machinery to produce these complex molecules.

A central hypothesis in the biosynthesis of siphonariid polypropionates, including compounds structurally related to this compound like the baconipyrones and siphonarins, is the formation of a common acyclic precursor. nih.govnih.govresearchgate.net This linear polypropionate chain, assembled by a polyketide synthase (PKS), is proposed to be the key intermediate that undergoes subsequent cyclization to form the various observed skeletons. The total synthesis of baconipyrone A, baconipyrone C, and siphonarin B has been achieved from a putative common acyclic precursor, lending significant support to this hypothesis. nih.govnih.govresearchgate.net This biomimetic synthesis demonstrated that a single, highly functionalized linear precursor could indeed give rise to the diverse cyclic structures found in Siphonaria species.

The proposed acyclic precursor for siphonariid decapropionates is a complex dihydroxytetraone. nih.gov It is believed that a similar, albeit structurally distinct, acyclic polypropionate would serve as the precursor to this compound.

Putative Precursor Type Key Structural Features Supporting Evidence
Acyclic Polypropionate ChainLinear backbone with multiple methyl branches and keto groupsStructural analysis of this compound and related compounds; Biomimetic synthesis of related siphonariid polypropionates nih.govnih.govresearchgate.net
Propionyl-CoA derived unitsRepeating C3 units forming the carbon skeletonIsotopic labeling studies in Siphonaria species nih.gov

Enzymatic Components and Mechanistic Steps in this compound Formation

While the specific enzymatic components for this compound biosynthesis have not yet been isolated or characterized, general principles of polyketide synthesis allow for a putative model. The initial assembly of the acyclic precursor is almost certainly catalyzed by a Type I polyketide synthase (PKS). These are large, multifunctional enzymes that contain a series of domains, each responsible for a specific step in the chain elongation and modification process.

The mechanistic steps likely involve:

Initiation: A starter unit, likely propionyl-CoA, is loaded onto the PKS.

Elongation: Multiple rounds of condensation with extender units (malonyl-CoA or methylmalonyl-CoA) occur, catalyzed by the ketosynthase (KS) domains of the PKS.

Modification: During each elongation cycle, the β-keto group can be optionally reduced, dehydrated, and further reduced by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, leading to the specific stereochemistry of the methyl groups along the backbone.

Termination: The completed polyketide chain is released from the PKS, likely as the acyclic precursor.

A fascinating aspect of siphonariid polypropionate biosynthesis is the hypothesis that the final cyclization and rearrangement steps may be non-enzymatic. nih.govnih.govresearchgate.net Studies on the putative common precursor for siphonarin B and baconipyrones A and C have shown that this acyclic molecule is kinetically stable but can be converted to the various cyclic products under different chemical conditions. nih.govnih.govresearchgate.net For instance, the presence of imidazole (B134444) favored the formation of siphonarin B, while alumina (B75360) catalyzed retro-Claisen rearrangements to yield baconipyrones. nih.govnih.govresearchgate.net This suggests that the cellular environment, such as pH and the presence of certain small molecules or metal ions, could play a crucial role in directing the cyclization of the PKS-derived acyclic precursor into this compound and other related metabolites. This contrasts with many other polyketide pathways where dedicated cyclase enzymes control the final ring formations.

Proposed Mechanistic Step Putative Enzymatic Component Key Transformation
Assembly of Linear PolypropionateType I Polyketide Synthase (PKS)Sequential condensation of propionate (B1217596) units
Cyclization and RearrangementPotentially Non-enzymaticFormation of the final ring system from the acyclic precursor

Chemoenzymatic and Genetic Approaches to Understanding Biosynthetic Pathways

To date, there is a notable absence of specific chemoenzymatic and genetic studies focused on the biosynthesis of this compound. The primary challenge lies in the difficulty of culturing the producing organisms (Siphonaria species) under laboratory conditions that support consistent production of these secondary metabolites. Furthermore, the lack of established genetic tools for marine mollusks hinders efforts to directly manipulate their biosynthetic pathways.

Future research in this area will likely involve several key approaches:

Genome Mining: Sequencing the genome of a this compound-producing Siphonaria species could lead to the identification of the polyketide synthase gene cluster responsible for synthesizing the acyclic precursor. Bioinformatic analysis of the PKS domains could provide clues about the structure of this precursor.

Heterologous Expression: Once a putative PKS gene cluster is identified, it could be expressed in a more genetically tractable host organism, such as E. coli or a yeast species. This would allow for the production and characterization of the acyclic precursor and potentially this compound itself, if the cyclization is indeed spontaneous or can be induced.

In Vitro Enzymology: If the PKS can be successfully expressed and purified, in vitro assays could be used to definitively determine its substrate specificity and the structure of the product it releases.

Biomimetic Synthesis: Further biomimetic studies, guided by the putative structure of the precursor identified through genome mining, can continue to explore the chemical feasibility of the proposed non-enzymatic cyclization and rearrangement reactions. researchgate.net

These approaches, combining synthetic chemistry with modern molecular biology, will be crucial in moving from the current well-supported hypotheses to a definitive, experimentally verified biosynthetic pathway for this compound.

Total Synthesis and Advanced Synthetic Methodologies for Siphonarienone

Foundational Synthetic Strategies for Siphonarienone and Analogs

The initial forays into the synthesis of this compound laid the groundwork for more advanced and convergent approaches. These foundational strategies primarily focused on establishing the correct stereochemistry of the multiple chiral centers within the polypropionate chain.

Asymmetric Alkylation Approaches utilizing Chiral Auxiliaries

A pivotal and early strategy in the synthesis of (+)-Siphonarienone involved the use of chiral auxiliaries to direct asymmetric alkylation reactions. globalauthorid.comresearchgate.netnih.gov One of the first successful syntheses employed a chiral benzopyrano-isoxazolidine auxiliary. researchgate.netnih.gov In this approach, the potassium enolate derived from an N-propionyl benzopyrano-[4,3-c]-isoxazolidine derivative was reacted with a chiral alkyl triflate. researchgate.net This reaction proceeded with a high degree of diastereoselectivity, where the stereochemistry of the newly formed stereogenic center was effectively controlled by the facial selectivity of the enolate, a principle guided by the rules of double asymmetric synthesis. researchgate.net

Another notable chiral auxiliary-based method is the Evans' asymmetric alkylation, which has been utilized in divergent synthetic routes to this compound. researchgate.net This strategy often involves the use of chiral oxazolidinones to control the stereochemical outcome of alkylation reactions, providing a reliable method for installing stereocenters. researchgate.netresearchgate.net The successful application of these chiral auxiliaries requires their facile introduction, effective control over the enolization process and enolate facial selection, and mild, non-destructive cleavage to avoid racemization of the product. researchgate.net

Chiral Auxiliary ApproachKey FeaturesReference
Benzopyrano-isoxazolidineUtilized potassium enolate with a chiral alkyl triflate; high diastereoselectivity. researchgate.netnih.gov
Evans' OxazolidinoneEmployed in divergent syntheses; reliable for installing stereocenters. researchgate.net

Stereoselective Polypropionate Construction

The construction of the polypropionate backbone of this compound with precise stereocontrol is a central challenge in its synthesis. Various methods have been developed to assemble the characteristic 1,3-syn arrangement of methyl groups. electronicsandbooks.com

One successful strategy involves the iterative application of copper(I)-catalyzed asymmetric conjugate addition. acs.orgacs.org This method allows for the synthesis of enantiopure deoxypropionates and can access all possible stereoisomers by selectively producing either syn- or anti-deoxypropionates with high diastereoselectivity. acs.orgacs.org This approach has been successfully applied to the synthesis of this compound starting from commercially available trans-2-hexenoate. acs.org

Other key reactions employed in the stereoselective construction of the this compound skeleton include the Wittig reaction and the Gilman reaction. researchgate.net These classic carbon-carbon bond-forming reactions have been instrumental in elongating the carbon chain while setting the stage for subsequent stereochemical manipulations.

Evolution of Stereodivergent and Enantioselective Total Synthesis

More recent synthetic efforts have focused on developing more flexible and efficient routes, particularly through stereodivergent and highly enantioselective strategies. These approaches aim to access multiple stereoisomers from a common intermediate, facilitating the synthesis of not only this compound but also related natural products. ias.ac.inresearchgate.net

Development of Divergent Synthetic Routes to this compound and Related Compounds

A significant advancement in the synthesis of this compound has been the development of divergent strategies. researchgate.netrsc.org These routes often start from a common precursor that can be elaborated into multiple target molecules. For instance, a divergent synthesis of Siphonarienal, this compound, and Pectinatone has been achieved from a shared intermediate. researchgate.netelectronicsandbooks.com This intermediate was synthesized using an enzymatic desymmetrization approach, which efficiently creates three consecutive stereogenic centers in a single step. electronicsandbooks.com Key transformations in these divergent pathways include the Grignard reaction, Wittig reaction, and base-catalyzed cyclization. researchgate.net

Iterative Synthetic Strategies for Polyketide Scaffolds

Inspired by the biosynthesis of polyketides, iterative synthetic strategies have emerged as a powerful tool for constructing complex molecules like this compound. nih.govresearchgate.netfrontiersin.org These methods involve the repeated application of a sequence of reactions to build up the polypropionate chain in a modular fashion. frontiersin.org

One such iterative approach utilizes a chiral auxiliary-based asymmetric alkylation, where the auxiliary is reductively removed after each iteration to allow for the next alkylation step. nih.gov This biomimetic strategy offers a streamlined and efficient way to assemble the repeating units of the polyketide backbone. researchgate.net The ability to independently control the stereochemical configuration at each step makes this process highly versatile. researchgate.net

Application of Metal-Catalyzed Reactions in this compound Synthesis

Metal-catalyzed reactions have played an increasingly important role in the total synthesis of this compound and other complex natural products. tortosagroup.com These reactions often provide high levels of selectivity and efficiency under mild conditions. frontiersin.org

A key example is the Negishi Zr-catalyzed asymmetric carboalumination (ZACA) reaction, which has been utilized in a noteworthy approach to this compound. nih.gov This reaction allows for the stereoselective formation of carbon-carbon bonds. Another significant metal-catalyzed method is the copper(I)-Tol-BINAP-catalyzed asymmetric conjugate addition, which has proven highly effective for the iterative synthesis of deoxypropionates in the this compound backbone. acs.org Transition metal-catalyzed reactions, in general, are valued for their ability to activate starting materials and their compatibility with a wide range of functional groups. frontiersin.orgrsc.org

Metal-Catalyzed ReactionCatalyst/ReagentApplication in this compound SynthesisReference
Asymmetric CarboaluminationZirconium (Zr)Stereoselective C-C bond formation. nih.gov
Asymmetric Conjugate AdditionCopper(I)-Tol-BINAPIterative synthesis of deoxypropionates. acs.org
Stille ReactionPalladium (Pd) or Copper (Cu)Coupling of fragments. acs.org

Zirconium-Catalyzed Asymmetric Carboaluminationacs.orgresearchgate.net

A powerful strategy for the construction of the polypropionate backbone of this compound involves the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction, a method developed by Nobel laureate Ei-ichi Negishi. wikipedia.orgnih.gov This reaction allows for the enantioselective ethylalumination of terminal alkenes, catalyzed by a chiral zirconocene (B1252598) complex, to generate a chiral organoalane. This intermediate can then be oxidized to furnish a chiral alcohol. wikipedia.org The iterative application of this methodology provides a highly efficient and diastereoselective route to complex polypropionate structures. frontiersin.org

In the context of this compound synthesis, the Negishi group demonstrated an efficient and selective synthesis of related reduced polypropionates, establishing a key intermediate that serves as a precursor to this compound. scribd.comuwindsor.ca The strategy relies on the iterative application of the ZACA reaction to build the stereochemically defined carbon chain. A key chiral zirconocene catalyst employed in this type of transformation is (-)-bis[(1-neomenthyl)indenyl]zirconium dichloride. wikipedia.org

The general approach commences with a simple terminal alkene which undergoes the ZACA reaction with an organoaluminum reagent, such as trimethylaluminum (B3029685) (TMA) or triethylaluminum (B1256330) (TEA), in the presence of the chiral zirconium catalyst. The resulting organoaluminate is then typically converted into a new terminal alkene through a series of steps, including iodination and subsequent elimination or cross-coupling, rendering it ready for the next iteration of the ZACA reaction. This iterative sequence allows for the controlled, stepwise construction of the all-syn methyl-substituted backbone characteristic of this compound. frontiersin.org

Table 1: Key Features of the ZACA-based approach to Polypropionate Synthesis

FeatureDescriptionReference
Reaction Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) wikipedia.orgnih.gov
Catalyst Chiral bis-indenylzirconium complexes (e.g., (-)-bis[(1-neomenthyl)indenyl]zirconium dichloride) wikipedia.org
Reagent Organoaluminum compounds (e.g., TMA, TEA) frontiersin.org
Strategy Iterative application of ZACA and subsequent functional group manipulation to extend the carbon chain frontiersin.orguwindsor.ca
Key Advantage High diastereoselectivity in the formation of syn-polypropionate arrays frontiersin.org

Copper-Catalyzed Asymmetric Conjugate Additionslookchem.comacs.orgnih.gov

Another highly effective method for assembling the deoxypropionate units of this compound is the copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated esters. This approach offers a direct way to install methyl groups with high stereocontrol.

A notable synthesis of this compound utilizing this strategy was reported by Loh and coworkers. acs.orglookchem.comacs.orgnih.gov Their method involves the iterative application of a copper(I)-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ester. The key to the high enantioselectivity of this process is the use of a chiral ligand, specifically Tol-BINAP. The reaction of methylmagnesium bromide (MeMgBr) with a suitable α,β-unsaturated ester in the presence of a catalytic amount of a CuI•Tol-BINAP complex affords the desired β-methylated product with excellent diastereo- and enantioselectivity. lookchem.comnih.gov

The synthesis starts from a simple, commercially available α,β-unsaturated ester. The iterative nature of the synthesis allows for the sequential introduction of the methyl-bearing stereocenters. lookchem.com For instance, after the first conjugate addition, the resulting ester can be converted into a new α,β-unsaturated ester, setting the stage for the next copper-catalyzed methylation. This process can be repeated to construct the entire polypropionate chain of this compound. lookchem.comnih.gov This method has proven to be highly selective and general for accessing various stereoisomers of deoxypropionates, as both syn- and anti-products can be obtained with high diastereoselectivity by selecting the appropriate enantiomer of the Tol-BINAP ligand. lookchem.com

Table 2: Copper-Catalyzed Asymmetric Conjugate Addition for this compound Synthesis

ParameterDetailsReference
Reaction Type Asymmetric Conjugate Addition lookchem.comnih.gov
Catalyst System CuI / Tol-BINAP lookchem.comnih.gov
Organometallic Reagent Methylmagnesium bromide (MeMgBr) lookchem.com
Substrate α,β-Unsaturated esters lookchem.comnih.gov
Key Feature Iterative application to build the deoxypropionate backbone lookchem.com
Stereocontrol High diastereoselectivity, tunable by the choice of ligand enantiomer lookchem.com

Synthesis from Chiral Pool Precursorsresearchgate.netthieme-connect.com

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex molecules. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

A synthesis of (-)-siphonarienone from a chiral pool precursor was reported by Laschat and coworkers. researchgate.netthieme-connect.com Their synthesis commences with methyl (2R,4R,6R,8R)-2,4,6,8-tetramethylundecanoate, an enantiopure methyl-branched wax ester. This starting material can be obtained from the preen-gland wax of birds such as the musk duck (Cairina moschata) or the domestic goose (Anser a. f. domesticus). thieme-connect.com

The synthesis converts this naturally occurring ester into (-)-siphonarienone through a multi-step sequence. A key transformation involves the conversion of the starting ester into a corresponding α,β-unsaturated methyl ester, methyl 2-undecenoate. From this intermediate, two routes can lead to the target molecule. One path involves reduction of the ester to an allylic alcohol, followed by oxidation to yield siphonarienal, which can then be converted to this compound. researchgate.netthieme-connect.com An alternative, more direct route to (-)-siphonarienone from the α,β-unsaturated ester proceeds via a Weinreb amide intermediate. Treatment of this Weinreb amide with ethylmagnesium bromide (EtMgBr) directly furnishes the ethyl ketone moiety of (-)-siphonarienone. researchgate.netthieme-connect.com

Table 3: Chiral Pool Synthesis of (-)-Siphonarienone

AspectDescriptionReference
Starting Material Methyl (2R,4R,6R,8R)-2,4,6,8-tetramethylundecanoate researchgate.netthieme-connect.com
Source of Chirality Preen-gland wax of Cairina moschata or Anser a. f. domesticus thieme-connect.com
Key Intermediate Methyl 2-undecenoate researchgate.netthieme-connect.com
Key Intermediate (alternate route) Weinreb amide researchgate.netthieme-connect.com
Final Transformation Conversion of Weinreb amide with EtMgBr to form the ethyl ketone researchgate.netthieme-connect.com

Biological Activities and Mechanistic Interpretations of Siphonarienone

In Vitro Antiproliferative and Cytotoxic Effects in Established Cell Lines

The marine polypropionate Siphonarienone has demonstrated notable biological activity, particularly its effects on cell proliferation and viability in various cancer cell lines. Research has shown that this compound and its related compounds exhibit mild to moderate cytotoxic effects. researchgate.netnih.gov

Studies involving polypropionates isolated from Siphonaria pectinata, including this compound, have reported mild cytotoxicity against four different tumor cell lines. researchgate.net The term cytotoxicity refers to the ability of a compound to cause harm to cells, ultimately leading to their death, while antiproliferative activity describes the capacity to inhibit cell growth and multiplication. researchgate.net

In a broader context, marine natural products are a significant source of compounds with potent cytotoxic and anticancer activities. mdpi.com These compounds often exert their effects by targeting macromolecules involved in oncogenic signaling pathways, leading to the inhibition of tumor cell growth. mdpi.com The investigation into the cytotoxic effects of such compounds is a crucial first step in identifying potential therapeutic agents.

While specific IC50 values for this compound across a wide range of cell lines are not extensively detailed in the provided search results, the consistent observation of its cytotoxic nature underscores its potential as a subject for further anticancer research. researchgate.netthieme-connect.de The evaluation of cytotoxicity is a standard and essential assay in the initial biological profiling of novel compounds. nih.gov

Table 1: Summary of In Vitro Biological Activities of this compound and Related Polypropionates

Compound/ExtractCell Line(s)Observed EffectReference(s)
Polypropionates from S. pectinata (including this compound)Four tumor cell linesMild cytotoxicity researchgate.net
Limaol (a C40-polyketide)Not specifiedModerate cytotoxicity nih.govacs.org
Siphonarienedione, IsosiphonarienoloneNot specifiedActive at 10 µg/mL semanticscholar.org

This table summarizes the reported in vitro activities. The specific cell lines and detailed metrics like IC50 values were not consistently available in the provided results.

Cellular and Molecular Targets of this compound-Mediated Biological Responses

The precise cellular and molecular targets of this compound are not extensively elucidated in the provided research. However, the broader class of marine-derived natural products often interacts with various components of cellular signaling pathways to exert their biological effects. mdpi.com These interactions can lead to outcomes such as apoptosis (programmed cell death), necrosis, and cell lysis. mdpi.com

For a related biogenetic precursor, siphonodictyal B, studies have shown it inhibits several kinases, including PI3K, CDK4/6, CDK7, and PIM2. nih.gov This inhibition leads to apoptosis, evidenced by increased PARP cleavage and a larger sub-G1 fraction in flow cytometry analysis. nih.gov Siphonodictyal B was also found to induce apoptosis through the activation of p38 MAPK and an increase in reactive oxygen species (ROS) production. nih.gov Given the structural and biogenetic relationship, it is plausible that this compound could interact with similar kinase pathways or other components of cell cycle regulation and apoptosis.

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. nih.gov This knowledge can transform a compound from a simple cytotoxic agent to a potential therapeutic lead with a defined mode of action. nih.govplos.org Future research will likely focus on identifying the specific proteins or pathways that this compound directly interacts with to mediate its antiproliferative and cytotoxic effects.

Investigation of this compound's Interactions with Biological Macromolecules

The interaction between small molecules and biological macromolecules (such as proteins and nucleic acids) is fundamental to their biological activity. atlanticoer-relatlantique.canih.gov These interactions, which can include hydrogen bonding, electrostatic interactions, and van der Waals forces, dictate the compound's structure-function relationship. numberanalytics.comresearchgate.net

While direct studies on the interaction of this compound with specific biological macromolecules are not detailed in the available search results, its observed biological activities strongly imply such interactions occur. The cytotoxicity and antiproliferative effects are hallmarks of a compound interfering with essential cellular machinery, which is composed of macromolecules. mdpi.com

Techniques like small-angle X-ray scattering (SAXS) are powerful tools for studying the structural and conformational changes that occur during surfactant-macromolecule interactions, which can be analogous to the interactions of other small molecules like this compound. nih.gov Furthermore, computational methods, including deep learning, are increasingly being used to predict drug-target interactions, which could be applied to this compound to identify potential macromolecular binding partners. nih.govresearchgate.netarxiv.org

The synthesis of this compound has been achieved, which provides the necessary material for more in-depth biological profiling and investigation into its interactions with specific macromolecules. researchgate.netsigmaaldrich.com Such studies are essential to elucidate its mechanism of action and to explore its full therapeutic potential.

Structure Activity Relationship Sar Studies of Siphonarienone Derivatives

Methodological Frameworks for SAR Elucidation in Siphonarienone Analogs

The elucidation of structure-activity relationships for this compound analogs involves a combination of synthetic chemistry, biological evaluation, and computational analysis. A primary methodological framework begins with the synthesis of a series of analogs where specific parts of the this compound molecule are systematically modified. nih.gov This can involve altering the length and substitution of the polypropionate chain, modifying the pyrone ring, or changing the stereochemistry of chiral centers.

Once synthesized, these analogs undergo a battery of biological assays to determine their activity. For instance, if the target is anticancer activity, the compounds would be tested against various cancer cell lines to determine their cytotoxicity. mdpi.com The results of these assays, often expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are then compared across the series of analogs.

This systematic approach allows researchers to deduce which structural features are essential for activity. For example, by comparing the activity of this compound with that of its derivatives lacking a specific methyl group or having a different stereochemical configuration, the importance of that feature can be inferred. acs.org This iterative process of synthesis and testing is a cornerstone of medicinal chemistry and is fundamental to developing a comprehensive SAR understanding. drugdesign.org

Identification of Key Structural Determinants for Observed Biological Activities

Through SAR studies, several key structural features of this compound and its analogs have been identified as being critical for their biological effects. The polypropionate side chain, with its specific arrangement of methyl groups, is a significant determinant of activity. Alterations to this chain can lead to substantial changes in biological potency.

The pyrone ring is another crucial component. Its electronic properties and ability to participate in hydrogen bonding can be vital for interaction with biological targets. nih.gov Modifications to this ring system, such as substitution or replacement with other heterocyclic structures, can dramatically affect activity.

Furthermore, the stereochemistry of the molecule often plays a pivotal role. This compound has multiple chiral centers, and the specific three-dimensional arrangement of atoms can be critical for fitting into the binding site of a target protein. The synthesis and evaluation of different stereoisomers are therefore essential to fully understand the SAR. ethernet.edu.et

The table below summarizes the known biological activities of this compound and some of its naturally occurring derivatives.

CompoundBiological ActivitySource
This compoundCytotoxicSiphonaria species
SiphonarienedioneCytotoxicSiphonaria species
Northis compoundCytotoxicSiphonaria pectinata
IsosiphonarienoloneCytotoxicSiphonaria pectinata

This table is based on findings reported in the literature. mdpi.comnih.gov

Computational Approaches in this compound SAR Analysis (e.g., Quantitative Structure-Activity Relationships – QSAR, Molecular Docking)

In addition to experimental methods, computational approaches are increasingly used to refine the understanding of this compound's SAR. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard. sioc-journal.cnnih.gov QSAR models attempt to correlate variations in the physicochemical properties of compounds with their biological activities. By developing a statistically significant QSAR model, it becomes possible to predict the activity of novel, unsynthesized this compound analogs. nih.gov This can help prioritize which compounds to synthesize, saving time and resources.

Molecular docking is another valuable computational technique. psu.ru This method involves simulating the interaction between a ligand (such as a this compound derivative) and a biological target (like an enzyme or receptor). researchgate.net By predicting the binding mode and energy, molecular docking can provide insights into why certain structural features are important for activity. researchgate.net For example, it can reveal key hydrogen bonds or hydrophobic interactions that stabilize the ligand-protein complex. These computational tools, when used in conjunction with experimental data, provide a more detailed and predictive understanding of the SAR of this compound derivatives, accelerating the discovery of new therapeutic agents. nih.govntu.edu.sg

Ecological Roles and Chemical Ecology of Siphonarienone

Siphonarienone as a Component of Marine Organism Defense Mechanisms

This compound is a naturally occurring polypropionate metabolite found within marine pulmonate gastropods of the genus Siphonaria. nih.govnih.gov Commonly referred to as false limpets, these mollusks inhabit the intertidal zone, a challenging environment where they face threats from both aquatic and terrestrial predators. scielo.br In response to physical disturbance or the presence of a potential predator, these gastropods excrete a milky white mucus from glands located on their pedal flanks. scielo.brscielo.br This secretion is laden with a cocktail of polypropionate metabolites, including this compound, which serves as a potent chemical defense mechanism. scielo.brscielo.br

The production of such chemical deterrents is a widespread defense strategy among marine invertebrates. mdpi.com While the precise biosynthetic origin of this compound and its related compounds in Siphonaria is not definitively established, they are believed to be synthesized de novo by the mollusk itself. mdpi.com The composition of these defensive secretions can vary between different species of Siphonaria. For instance, while some species produce this compound, others, like Siphonaria diemenensis, are known to produce related compounds such as diemenensins, which have demonstrated antimicrobial properties. scielo.brscielo.br This suggests an evolutionary adaptation of chemical defenses tailored to specific ecological pressures.

Role in Interspecific Chemical Interactions within Marine Ecosystems

Chemical cues are a fundamental language in marine ecosystems, governing interactions that shape community structure and dynamics. The release of this compound and other polypropionates by Siphonaria species is a clear illustration of a chemically mediated interaction between predator and prey. scielo.brscielo.br The secretion acts as a direct deterrent, repelling predators and increasing the mollusk's chances of survival. wikipedia.org

The ecological role of these compounds, however, may extend beyond direct defense. Some polypropionates isolated from Siphonaria have been shown to possess antimicrobial activities. scielo.brscielo.brresearchgate.net This suggests that these metabolites could also play a role in protecting the mollusk from pathogenic bacteria and fungi present in their environment. Furthermore, such compounds could be involved in competitive interactions, potentially inhibiting the growth or settlement of other organisms in their immediate vicinity, a phenomenon known as allelopathy. While the chemical ecology of siphonariid polypropionates is complex and not yet fully elucidated, their presence and defensive function underscore their importance in mediating interspecific relationships. scielo.brscielo.br

Contribution to Antipredator and Antifouling Strategies

The primary and most studied ecological function of this compound and its chemical relatives is as an antipredator defense. scielo.brscielo.br The release of the metabolite-rich mucus upon attack serves as a direct deterrent, making the mollusk unpalatable to potential predators. scielo.brwikipedia.org This type of chemical defense is a crucial survival strategy for many otherwise vulnerable, slow-moving marine invertebrates. mdpi.com

In addition to its role in deterring predators, there is potential for this compound to contribute to antifouling defense. Biofouling, the accumulation of unwanted microorganisms, plants, and algae on surfaces, is a significant challenge for marine organisms. nih.govnih.govmdpi.com Many marine invertebrates have evolved chemical defenses to prevent the settlement and growth of fouling organisms. Studies on general polypropionates from heterobranch molluscs indicate that these types of compounds can possess antifouling properties. mdpi.com Although direct antifouling tests on this compound are not extensively reported, the structural similarities to other bioactive marine natural products suggest it may contribute to keeping the shell surface of Siphonaria clean, thereby preventing encrustation that could impede movement or feeding. Further research is needed to specifically determine the efficacy of this compound as an antifouling agent.

Future Trajectories and Emerging Avenues in Siphonarienone Research

Development of Advanced Synthetic Strategies and Enabling Technologies

Emerging synthetic strategies include:

Catalytic Asymmetric Methods: Techniques such as the Zirconium-catalyzed asymmetric carboalumination (ZACA) reaction and Copper-catalyzed asymmetric conjugate additions represent a shift towards more efficient, atom-economical processes that utilize catalytic amounts of chiral ligands to establish key stereocenters. acs.orgfrontiersin.orgacs.orgdntb.gov.ua

Iterative Synthesis: Inspired by the natural biosynthetic pathway of polyketides, iterative strategies allow for the sequential and controlled construction of the polypropionate backbone. frontiersin.orgresearchgate.netresearchgate.net These methods involve repeating a sequence of reactions to add building blocks one by one, offering a flexible and powerful way to access not only Siphonarienone but also a diverse array of its analogues for structure-activity relationship (SAR) studies.

Synergistic Catalysis: The use of dual catalytic systems, where two different catalysts work in concert to control different aspects of a reaction, is a promising frontier. acs.org Such systems can achieve levels of stereodivergence and efficiency that are difficult to obtain with single catalysts, potentially allowing for the synthesis of any desired stereoisomer of the this compound backbone.

The table below summarizes and compares prominent synthetic approaches, highlighting the evolution towards more sophisticated and efficient methodologies.

Synthetic StrategyKey FeaturesReported Applications/AdvantagesReference
Auxiliary-Based Asymmetric AlkylationUses a chiral auxiliary to direct the stereoselective addition of propionate (B1217596) units. Requires stoichiometric use of the auxiliary.Enabled the first total synthesis of (+)-Siphonarienone. frontiersin.orgresearchgate.net
Zr-Catalyzed Asymmetric Carboalumination (ZACA)Catalytic in chiral auxiliary. Efficiently constructs the carbon framework with high stereocontrol.Applied to the synthesis of this compound, Siphonarienolone, and Siphonarienal. acs.orgfrontiersin.org
Cu-Catalyzed Asymmetric Conjugate AdditionIterative application of CuI-Tol-BINAP catalysis allows access to all possible stereoisomers (syn- and anti-deoxypropionates).Demonstrated in the synthesis of Siphonarienal and this compound. acs.orgpsu.ru
Bioinspired Iterative SynthesisMimics natural polyketide synthase (PKS) machinery by repeatedly applying a set of reactions to build the carbon chain.A conceptual approach that offers high flexibility for creating diverse polypropionate structures. frontiersin.orgresearchgate.net

Deeper Elucidation of Biological Mechanisms and Target Validation

While this compound and related compounds are known to possess cytotoxic and antitumoral activities, the precise molecular mechanisms underlying these effects remain largely unexplored. vliz.benih.gov Future research must move beyond phenotypic screening to identify the specific cellular targets and pathways modulated by this compound. This process, known as target identification and validation, is crucial for its development as a therapeutic lead. nih.govddtjournal.comdrugtargetreview.com

Key research avenues include:

Mechanism of Action Studies: Investigating how this compound induces cell death is a priority. This involves exploring its role in key cellular processes such as apoptosis, autophagy, ferroptosis, and cell cycle arrest, which are common mechanisms for anticancer agents. nih.govfrontiersin.orgnih.gov

Target Deconvolution: Employing modern chemical biology techniques is essential for identifying the direct protein binding partners of this compound. Methods like chemical proteomics, thermal proteome profiling, and genetic screening (e.g., CRISPR-Cas9 or RNAi screens) can pinpoint the specific target(s) responsible for its bioactivity. nih.govpharmaron.comwjbphs.com

Pathway Analysis: Once a target is identified, it is critical to understand its role in broader signaling pathways, such as the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer. dovepress.com Validating that modulation of the identified target recapitulates the phenotypic effects of the compound is the final step in confirming its mechanism. ddtjournal.comdrugtargetreview.comwjbphs.com

Comprehensive Ecological Function Profiling

Marine natural products are rarely biosynthesized without serving a purpose for the host organism. nih.gov For this compound, its ecological function is presumed to be defensive, a common role for secondary metabolites in sessile or slow-moving marine invertebrates. vliz.benih.gov However, this hypothesis requires rigorous experimental validation.

Future ecological research should aim to:

Investigate Antifeedant Properties: Conduct controlled laboratory and field experiments with sympatric predators (e.g., fish, crabs) to determine if this compound deters feeding. nih.gov

Assess Antimicrobial and Antifouling Activity: Test the compound's ability to inhibit the growth of marine bacteria, fungi, and the settlement of biofouling organisms (e.g., barnacle larvae), which could reveal a role in preventing infection or competition for space. vliz.be

Analyze Localization and Secretion: Determine the precise location of this compound within the mollusc's tissues (e.g., mantle, foot, mucus) and investigate whether it is actively secreted in response to threats, which would provide strong evidence for a defensive role. escholarship.orghawaii.edu

Understanding the ecological role of this compound not only provides fascinating biological insights but can also guide the discovery of new bioactivities, as the pressures of marine environments have driven the evolution of potent chemical agents. abyss.com.aufiveable.meiubs.orgscitechnol.com

Integration with "Omics" Technologies for Holistic Understanding

The advent of "omics" technologies offers an unprecedented opportunity to study this compound from a systems-biology perspective. imec-int.comomicstech.eshumanspecificresearch.org Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of its biosynthesis, mechanism of action, and ecological interactions. mdpi.comresearchgate.net

"Omics" TechnologyApplication in this compound ResearchPotential Insights
Genomics/Transcriptomics Sequencing the genome and transcriptome of Siphonaria species.Identification of the polyketide synthase (PKS) gene cluster responsible for this compound biosynthesis, enabling biotechnological production.
Proteomics Analyzing changes in the proteome of cancer cells upon treatment with this compound.Direct identification of protein targets (target deconvolution) and understanding downstream pathway perturbations. pharmaron.com
Metabolomics Profiling the metabolic changes in target cells or organisms exposed to this compound.Revealing disruptions in key metabolic pathways (e.g., energy metabolism, lipid synthesis) and providing a functional readout of the compound's effect. mcmaster.canih.gov
Integrated Multi-Omics Combining data from all "omics" platforms to build comprehensive models.A complete systems-level understanding of this compound, from the genes that produce it to its ultimate effect on a target organism. mdpi.com

By leveraging these emerging avenues, the scientific community is poised to transition this compound from a chemical curiosity to a well-understood natural product with potential applications grounded in sustainable production, efficient synthesis, and a deep knowledge of its biological and ecological significance.

Q & A

Q. How can researchers integrate computational and experimental data to predict this compound’s ecological roles?

  • Answer : Apply molecular docking to identify putative biological targets, followed by in vitro validation. Use ecological network analysis to model interactions (e.g., allelopathic effects). Disclose software parameters and force fields to enable reproducibility .

Methodological Guidelines from Evidence

  • Data Integrity : Organize raw data in appendices with processed results in the main text. Avoid selective reporting; disclose all experimental conditions .
  • Systematic Reviews : Follow PRISMA guidelines to reduce bias, and involve statisticians for meta-analyses .
  • Hypothesis Testing : Align methods with research questions (e.g., mechanistic studies require kinetic assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.